molecular formula C19H22N4O2 B2502080 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide CAS No. 1234805-04-9

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2502080
CAS RN: 1234805-04-9
M. Wt: 338.411
InChI Key: BFSXSNQZWBPVRG-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a furan ring, and a piperidine ring. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the furan ring may introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound is likely to be influenced by the presence of the benzimidazole, furan, and piperidine rings. The benzimidazole ring, in particular, is known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Structural Studies

Researchers have investigated the synthesis and structural aspects of compounds related to "1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide", exploring different synthetic routes and characterizing the resulting compounds through spectroscopic and crystallographic methods. For instance, the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were reported, highlighting the structural features relevant to its activity as an antitubercular agent (Richter et al., 2023).

Antimycobacterial and Antiprotozoal Activity

Some derivatives have been designed and synthesized for their potential antimycobacterial activities. Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, for example, have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential as scaffolds for developing new antimycobacterial agents (Lv et al., 2017). Additionally, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have exhibited strong antiprotozoal activity, demonstrating significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004).

Corrosion Inhibition

The application of amino acid compounds as corrosion inhibitors for N80 steel in HCl solution has been studied, with compounds like 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM) being synthesized and analyzed for their protective efficiency. These studies suggest that such derivatives can serve as effective corrosion inhibitors, adhering to the metal surface and forming protective layers to mitigate corrosion (Yadav et al., 2015).

Anticancer Activity

Benzimidazole carboxamide derivatives have been explored for their anticancer potential, with some compounds showing significant inhibitory activity against PARP1/2, enzymes involved in DNA repair processes. This inhibition is relevant for the treatment of cancer, as it can potentiate the effect of DNA-damaging agents and impair the repair of cancer cells, leading to cell death (Tang et al., 2021).

Future Directions

The future research directions for this compound could include exploring its potential applications in medicinal chemistry, studying its reactivity and synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(20-12-15-4-3-11-25-15)14-7-9-23(10-8-14)13-18-21-16-5-1-2-6-17(16)22-18/h1-6,11,14H,7-10,12-13H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSXSNQZWBPVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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